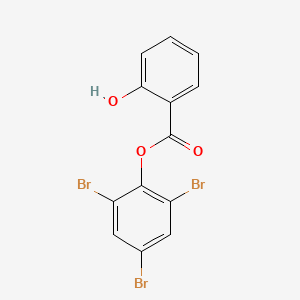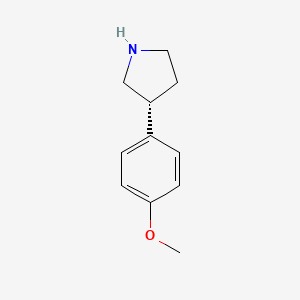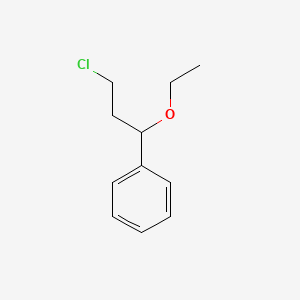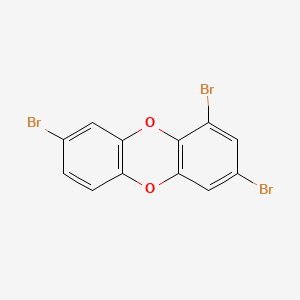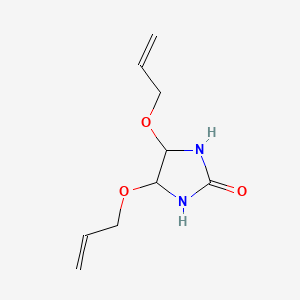
4,5-Bis(allyloxy)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(allyloxy)-2-imidazolidinone is a heterocyclic organic compound that features an imidazolidinone core with two allyloxy groups attached at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(allyloxy)-2-imidazolidinone typically involves the reaction of imidazolidinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(allyloxy)-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can react with the allyloxy groups in the presence of a base.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Imidazolidine derivatives.
Substitution: Thioethers or amines.
Scientific Research Applications
4,5-Bis(allyloxy)-2-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(allyloxy)-2-imidazolidinone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyloxy groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(allyloxy)-2-thiazolidinone: Similar structure but with a sulfur atom in place of the nitrogen in the imidazolidinone ring.
4,5-Bis(allyloxy)-2-oxazolidinone: Similar structure but with an oxygen atom in place of the nitrogen in the imidazolidinone ring.
Uniqueness
4,5-Bis(allyloxy)-2-imidazolidinone is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties. The presence of two allyloxy groups enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
90566-09-9 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4,5-bis(prop-2-enoxy)imidazolidin-2-one |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h3-4,7-8H,1-2,5-6H2,(H2,10,11,12) |
InChI Key |
GWBFJJQNFCHKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1C(NC(=O)N1)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


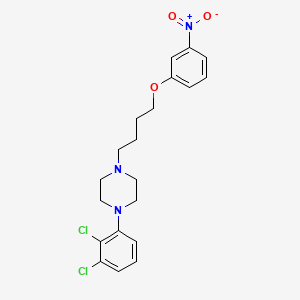
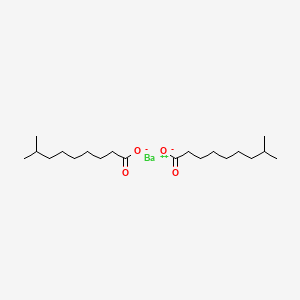
![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
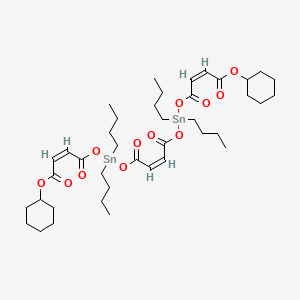

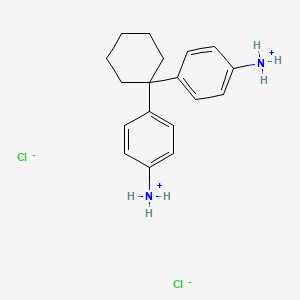
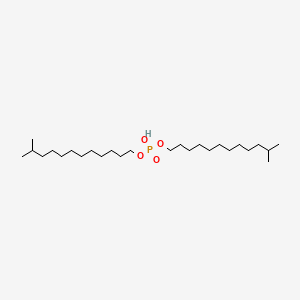
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[(2-hydroxy-1,3-propanediyl)bis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B13790062.png)

